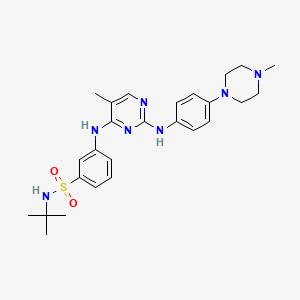

TG101209

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chemical Suppliers: Several commercial suppliers offer N-TBPS, primarily as a research chemical. This suggests potential interest in its properties or activity, but the specific research areas are not explicitly stated [, ].

- Patent Literature: A search of scientific databases and patent literature did not reveal any published research articles or patents directly mentioning N-TBPS.

Future Research Directions:

The structure of N-TBPS incorporates features found in known bioactive molecules. The presence of a benzenesulfonamide group suggests potential for kinase inhibition, while the pyrimidine and piperazinyl moieties are commonly found in drugs targeting various receptors or enzymes.

- Kinase Inhibition: Based on the benzenesulfonamide group, N-TBPS could be investigated for its ability to inhibit kinases, enzymes involved in cell signaling pathways. Kinase inhibitors are a major class of drugs for cancer and other diseases [].

- Other Bioactivity: The pyrimidine and piperazinyl moieties could indicate potential activity against other targets such as G-protein coupled receptors or ion channels. Further research would be needed to explore these possibilities.

TG101209 is a small molecule that acts as a selective inhibitor of the Janus kinase 2 enzyme, which is part of the Janus kinase/signal transducer and activator of transcription signaling pathway. This compound is particularly notable for its ability to target specific mutations associated with myeloproliferative disorders, including JAK2V617F and MPLW515L. TG101209 has an impressive inhibitory potency with an IC50 value of approximately 6 nM against JAK2, making it a potent candidate for therapeutic applications in conditions driven by aberrant JAK2 signaling .

The mechanism of action for this specific compound is not available in open-source scientific literature. However, based on its class (small-molecule kinase inhibitor) and structural features, it is likely designed to target a specific protein kinase enzyme involved in cancer cell growth and survival. Kinase enzymes are crucial for cellular signaling pathways, and inhibiting their activity can disrupt cancer cell proliferation [].

TG101209 functions primarily through competitive inhibition of ATP binding to the JAK2 kinase domain. This action disrupts the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription proteins. In preclinical studies, TG101209 has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting the phosphorylation of key proteins such as STAT3 and STAT5 .

The biological activity of TG101209 has been extensively studied, revealing its capacity to induce apoptosis in multiple myeloma and Burkitt lymphoma cell lines. The compound promotes G2/M phase cell cycle arrest and enhances chemotherapeutic sensitivity by inhibiting the JAK2/STAT3/c-MYB signaling pathway. In vitro assays have shown that treatment with TG101209 leads to decreased membrane potential and increased levels of cleaved caspases, indicating a mitochondrial-mediated apoptosis mechanism . Additionally, TG101209 has been shown to significantly inhibit the growth of hematopoietic colonies from primary progenitor cells harboring JAK2V617F mutations .

The synthesis of TG101209 involves a multi-step chemical process that begins with the formation of a core structure through cyclization reactions. Subsequent steps include functionalization and purification processes to yield the final product. Specific synthetic routes are proprietary, but they generally focus on optimizing yield and purity for pharmacological use. The compound's synthesis has been documented in various studies, highlighting its efficiency in generating high-purity samples suitable for biological testing .

TG101209 is primarily investigated for its potential applications in treating hematological malignancies, particularly those associated with JAK2 mutations. Its ability to inhibit tumor growth makes it a candidate for therapies targeting myeloproliferative neoplasms and acute myeloid leukemia. Furthermore, ongoing research aims to explore its use in combination therapies to enhance the efficacy of existing chemotherapeutic agents .

Interaction studies have demonstrated that TG101209 selectively inhibits JAK2 while showing significantly less activity against other kinases such as JAK3 (IC50 = 169 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vivo studies have confirmed that TG101209 effectively reduces tumor burden in mouse models expressing JAK2V617F mutations, further supporting its potential as a targeted cancer therapy .

Several compounds share structural or functional similarities with TG101209, particularly within the class of Janus kinase inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| TG101209 | Janus kinase 2 | 6 | Selective for JAK2V617F mutations; induces apoptosis |

| Ruxolitinib | Janus kinase 1/2 | 1.0 | Approved for myelofibrosis; broader target profile |

| Fedratinib | Janus kinase 2 | 5 | Effective against both wild-type and mutant JAK2 |

| Baricitinib | Janus kinase 1/2 | 1.0 | Approved for rheumatoid arthritis; more systemic effects |

| Tofacitinib | Janus kinase 1/3 | 0.5 | Used for rheumatoid arthritis; less selective than TG101209 |

Uniqueness: TG101209 stands out due to its high selectivity for JAK2V617F mutations and its specific apoptotic mechanisms in cancer cells, making it a promising candidate for targeted therapies in hematological malignancies .

Structural Characterization and Nomenclature

TG101209 is characterized by a complex heterocyclic architecture featuring a pyrimidine core with multiple aromatic substituents. The compound belongs to the class of pyrimidines, specifically derived from 5-methylpyrimidine-2,4-diamine through strategic substitutions at key positions. The molecular structure incorporates a benzenesulfonamide moiety linked to the pyrimidine ring system, along with a methylpiperazinyl-phenyl substituent.

The systematic nomenclature of TG101209 follows International Union of Pure and Applied Chemistry conventions. The complete chemical name is N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide. This extensive nomenclature reflects the compound's structural complexity, incorporating multiple functional groups including tertiary butyl, methylpiperazine, aniline, pyrimidine, and sulfonamide components.

Table 1: Structural Identifiers for TG101209

| Parameter | Value |

|---|---|

| Molecular Formula | C26H35N7O2S |

| Molecular Weight | 509.7 g/mol |

| Chemical Abstracts Service Number | 936091-14-4 |

| Chemical Entities of Biological Interest Identifier | CHEBI:90304 |

| Chemical European Molecular Biology Laboratory Identifier | CHEMBL1995703 |

| PubChem Compound Identifier | 16722832 |

The molecular architecture can be systematically described through its canonical Simplified Molecular Input Line Entry System representation: CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C. This notation provides a standardized method for representing the compound's connectivity and stereochemistry in computational databases.

The International Chemical Identifier system provides additional structural specificity through its layered representation: InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30). The corresponding International Chemical Identifier Key, JVDOKQYTTYUYDV-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and compound identification.

Alternative nomenclature systems provide additional naming conventions for TG101209. The compound is also designated as SAR317461 in certain pharmaceutical contexts. Other systematic names include N-tert-butyl-3-(5-methyl-2-(4-(4-methyl-piperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, reflecting variations in nomenclature conventions across different chemical databases and literature sources.

Synthetic Pathways and Optimization Strategies

The synthesis of TG101209 involves sophisticated organic chemistry methodologies that leverage modern coupling reactions and selective functionalization strategies. The primary synthetic approach utilizes palladium-catalyzed cross-coupling reactions, specifically employing Buchwald-Hartwig amination protocols for the construction of carbon-nitrogen bonds within the molecular framework.

A key synthetic route involves the preparation of N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide as an intermediate compound. This intermediate undergoes subsequent coupling with various aromatic amines through palladium-catalyzed amination reactions. The methodology employs cesium carbonate as a base in dimethylformamide solvent under microwave-assisted conditions, providing enhanced reaction rates and improved yields compared to conventional heating methods.

Table 2: Synthetic Optimization Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Temperature | 120-150°C | 120°C |

| Reaction Time | 12-24 hours | 2-4 hours |

| Typical Yield | 65-75% | 78-85% |

| Catalyst Loading | 5-10 mol% Pd | 2-5 mol% Pd |

| Base System | Cesium Carbonate | Cesium Carbonate |

The synthetic strategy benefits from the utilization of 1,1'-bis(di-tert-butylphosphino)ferrocene as a highly effective ligand system. This bidentate phosphine ligand demonstrates superior performance compared to alternative ligand systems such as 1,1'-bis(diphenylphosphino)ferrocene, particularly in facilitating the coupling of NH2-unprotected heterocyclic chlorides with arylboronic acids. The sterically hindered and electron-rich nature of this ligand system accelerates both oxidative addition and reductive elimination steps in the catalytic cycle.

The preparation methodology involves several critical synthetic transformations. Initial steps focus on the construction of the substituted pyrimidine core through classical heterocyclic chemistry approaches. The 5-methylpyrimidine-2,4-diamine framework serves as the foundational structure, which undergoes selective functionalization at the 2-position through nucleophilic aromatic substitution reactions.

Advanced synthetic optimization has explored the role of different reaction conditions on product formation and purity. Anhydrous conditions prove essential for achieving high yields, as moisture can interfere with the palladium catalyst system and lead to side product formation. The selection of dimethylformamide as solvent provides optimal solubility for both polar and nonpolar reaction components while maintaining chemical stability under the required reaction temperatures.

Cross-coupling methodology extends beyond the primary synthetic route to encompass related structural analogs. The general applicability of the Suzuki-Miyaura coupling reaction has been demonstrated for various NH2-unprotected chloropyrimidines and chloropyridines with phenylboronic acid derivatives. This methodology eliminates the need for amino group protection strategies, significantly streamlining the synthetic sequence and reducing overall step count.

Physicochemical Properties and Stability Profiling

TG101209 exhibits well-defined physicochemical characteristics that influence its handling, storage, and potential applications in research settings. The compound manifests as a white to off-white crystalline solid under standard atmospheric conditions, demonstrating good thermal stability at ambient temperatures.

Solubility profiling reveals distinct behavior across different solvent systems. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations exceeding 100 millimolar. This high solubility in polar aprotic solvents facilitates its use in various analytical and research applications. Conversely, TG101209 shows minimal solubility in water and ethanol, reflecting its hydrophobic character and the predominance of aromatic and aliphatic functionalities within the molecular structure.

Table 3: Physicochemical Properties of TG101209

| Property | Value | Measurement Conditions |

|---|---|---|

| Appearance | White to off-white solid | Ambient temperature |

| Melting Point | Not specified | Standard pressure |

| Solubility in Dimethyl Sulfoxide | >100 mM | 25°C |

| Solubility in Water | Minimal | 25°C |

| Solubility in Ethanol | Minimal | 25°C |

| Molecular Weight | 509.67 g/mol | Calculated |

| Density | Not specified | - |

The molecular weight of 509.67 grams per mole positions TG101209 within the small molecule pharmaceutical range, facilitating potential bioavailability characteristics while maintaining structural complexity sufficient for selective biological interactions. The compound's molecular formula, C26H35N7O2S, indicates a nitrogen-rich structure with balanced carbon and heteroatom content.

Stability considerations encompass both chemical and physical stability under various storage conditions. Long-term storage protocols recommend maintaining the compound as a solid powder under desiccated conditions at 4°C to maximize shelf life and prevent degradation. For solution preparations, storage at -20°C in dimethyl sulfoxide provides optimal stability for extended periods, preventing oxidation and hydrolysis reactions that might compromise compound integrity.

The compound demonstrates sensitivity to moisture and atmospheric oxidation, necessitating proper handling procedures during experimental use. Protective atmospheres using nitrogen or argon gas help maintain compound stability during manipulations and storage. The presence of multiple nitrogen-containing functional groups, including the piperazine and pyrimidine moieties, contributes to potential coordination chemistry with metal ions and pH-dependent stability profiles.

Analytical characterization methods provide comprehensive identification and purity assessment capabilities. High-performance liquid chromatography serves as the primary method for purity determination, with typical specifications requiring greater than 98% purity for research-grade material. Mass spectrometry confirms molecular weight and structural integrity, while nuclear magnetic resonance spectroscopy provides detailed structural verification and impurity profiling.

The physicochemical profile supports various analytical applications and research methodologies. The compound's stability in organic solvents enables chromatographic separation techniques and spectroscopic analysis methods. Its crystalline nature facilitates accurate weighing and sample preparation procedures essential for quantitative research applications.

Primary Cell Studies: Bone Marrow-Derived Lymphoma Cells

TG101209 exhibited enhanced efficacy against primary cells derived from patients with hematological malignancies compared to established cell lines [1] [4]. Primary bone marrow cells from a Burkitt lymphoma patient demonstrated higher sensitivity with an IC50 value of 4.57 micromolar, significantly lower than both Raji and Ramos cell lines [1].

Primary Burkitt Lymphoma Cells

Bone marrow mononuclear cells isolated from a patient with Burkitt leukemia variant showed dose-dependent growth inhibition following TG101209 treatment [1]. The primary cells maintained the characteristic response patterns observed in cell lines, including dose-dependent apoptosis induction [1]. These findings suggest that TG101209 efficacy translates effectively from cell line models to primary patient-derived cells.

Primary T-cell Acute Lymphoblastic Leukemia Cells

Primary bone marrow cells from T-cell acute lymphoblastic leukemia patients demonstrated variable sensitivity to TG101209, with IC50 values ranging from 0.755 to 1.565 micromolar [4]. The primary T-cell acute lymphoblastic leukemia cells showed concentration-dependent apoptosis induction following TG101209 treatment [4].

Western blotting analysis of T-cell acute lymphoblastic leukemia patient samples revealed upregulated janus kinase 2, janus kinase 3, signal transducer and activator of transcription 3, Beclin 1, and light chain 3 expression compared to healthy controls [4]. Fluorescence in situ hybridization analysis demonstrated janus kinase 2 gene copy gains in three out of three T-cell acute lymphoblastic leukemia patients examined [4].

Comparative Analysis with Healthy Controls

Primary bone marrow cells from healthy controls served as important comparators for evaluating TG101209 specificity [4]. Healthy control samples showed normal expression levels of janus kinase/signal transducer and activator of transcription pathway components and autophagy-related proteins [4]. This differential response pattern suggests that TG101209 preferentially targets malignant cells with aberrant janus kinase/signal transducer and activator of transcription signaling.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Models

While comprehensive xenograft data for TG101209 in T-cell acute lymphoblastic leukemia models was limited in the available literature, significant efficacy was demonstrated in related lymphoma xenograft studies [1] [5]. The compound showed substantial anti-tumor activity in Burkitt lymphoma xenograft models, providing important insights into its in vivo efficacy potential.

Burkitt Lymphoma Xenograft Studies

Nude immunodeficient mice bearing Ramos cell-derived tumor xenografts were treated with TG101209 at 100 milligrams per kilogram daily by oral gavage [1]. The treatment demonstrated significant tumor growth inhibition compared to dimethyl sulfoxide-treated controls [1]. Overall survival analysis revealed statistically significant differences between TG101209-treated mice and untreated controls using log-rank analysis [1].

Immunohistochemical analysis of tumor sections from treated mice confirmed inhibition of phosphorylated janus kinase 2 and phosphorylated signal transducer and activator of transcription 3 expression, consistent with in vitro findings [1]. The in vivo efficacy was achieved without apparent toxicity or significant body weight changes in treated animals [1].

Lung Cancer Xenograft Models with TG101209

Additional xenograft evidence comes from lung cancer models where TG101209 demonstrated radiosensitizing effects [5] [6]. Human lung cancer cells (HCC2429) were injected subcutaneously into athymic nude mice, and tumor growth was assessed following TG101209 treatment [5]. The combination of TG101209 with radiation therapy produced significant tumor growth delay exceeding ten days compared to radiation alone [5] [6].

Immunohistochemistry staining of tumor sections showed that TG101209 increased apoptosis and decreased cell proliferation and vascular density, suggesting anti-angiogenic effects in addition to direct anti-tumor activity [5] [6]. The treatment was well-tolerated with minimal body weight changes monitored throughout the experimental period [5].

Dose-Response Relationships and IC50 Determination

TG101209 demonstrated well-characterized dose-response relationships across multiple hematological malignancy models with consistent patterns of efficacy [7] [1] [4]. The compound showed selective potency against janus kinase 2 with an IC50 value of 6 nanomolar in cell-free kinase assays [7] [8].

Cell Line IC50 Values

The inhibitory concentration fifty percent values varied significantly among different cell types, reflecting their distinct molecular characteristics and janus kinase 2 dependency. Burkitt lymphoma cell lines showed IC50 values of 8.18 micromolar for Raji cells and 7.23 micromolar for Ramos cells [1]. T-cell acute lymphoblastic leukemia cell lines demonstrated greater sensitivity with IC50 values ranging from 0.329 micromolar for HSD2 cells to 2.893 micromolar for MOLT-4 cells [4].

The most sensitive T-cell acute lymphoblastic leukemia cell lines (HSD2 and PEER) both exhibited janus kinase 2 gene copy gains, suggesting that genomic alterations in janus kinase 2 may predict TG101209 sensitivity [4]. DU528, MOLT-4, and Jurkat cell lines showed intermediate sensitivity with IC50 values of 2.542, 2.893, and 1.794 micromolar, respectively [4].

Concentration-Dependent Effects

TG101209 exhibited clear concentration-dependent effects on multiple cellular parameters. At 1 micromolar concentration, the compound produced moderate reduction in janus kinase 2 and signal transducer and activator of transcription 3 phosphorylation with minimal cell cycle changes [1]. Increasing concentrations to 2 micromolar resulted in significant phosphorylation reduction and observable S phase decrease [1].

At 4 micromolar concentration, TG101209 caused strong reduction in phosphorylation with glucose 2/mitosis accumulation and significant apoptosis induction [1]. The highest tested concentration of 6 micromolar achieved near complete inhibition of janus kinase 2 and signal transducer and activator of transcription 3 phosphorylation with glucose 2/mitosis arrest and strong apoptosis induction [1].

Primary Cell Sensitivity

Primary cells consistently demonstrated enhanced sensitivity compared to established cell lines. Primary Burkitt lymphoma cells achieved an IC50 of 4.57 micromolar, substantially lower than corresponding cell lines [1]. Primary T-cell acute lymphoblastic leukemia cells showed IC50 values between 0.755 and 1.565 micromolar, indicating variable but generally high sensitivity [4].

Selectivity Considerations

TG101209 demonstrated approximately thirty-fold greater selectivity for janus kinase 2 compared to janus kinase 3, with IC50 values of 6 nanomolar and 169 nanomolar, respectively [7] [8]. The compound also showed activity against FMS-like tyrosine kinase 3 and rearranged during transfection with IC50 values of 25 nanomolar and 17 nanomolar [7] [8]. This selectivity profile suggests potential for reduced off-target effects while maintaining therapeutic efficacy.

Time-Dependent Effects on Protein Phosphorylation States

TG101209 demonstrated rapid and sustained effects on protein phosphorylation states across multiple hematological malignancy models [1] [4] [9]. The temporal dynamics of phosphorylation inhibition provided important insights into the compound's mechanism of action and duration of effect.

Rapid Onset of Phosphorylation Inhibition

TG101209 induced rapid inhibition of janus kinase 2 and signal transducer and activator of transcription 3 phosphorylation within thirty minutes of treatment in both Raji and Ramos Burkitt lymphoma cell lines [1]. This rapid onset suggests direct enzymatic inhibition rather than indirect downstream effects. The thirty-minute time point represented the earliest measured response, indicating that phosphorylation inhibition likely occurs even more rapidly following drug exposure.

Two-Hour Time Course Studies

Detailed analysis at two hours post-treatment revealed strong inhibition of phosphorylation in multiple model systems [9]. In chronic myeloid leukemia cell lines expressing the T315I mutation, TG101209 treatment for two hours demonstrated dose-dependent inhibition of B-cell receptor/Abelson murine leukemia kinase, janus kinase 2, and signal transducer and activator of transcription 5 phosphorylation [9].

The two-hour time point appeared optimal for assessing maximal phosphorylation inhibition, as recovery patterns began to emerge at later time points in some experimental systems [9]. Western blotting analysis confirmed sustained pathway suppression at this time interval across multiple cell types [9].

Extended Time Course Analysis

Twenty-four hour time course studies revealed sustained reduction in phosphorylation for most target proteins, though some recovery patterns became apparent [9]. Treatment of cells with TG101209 at respective IC50 concentrations for two hours, followed by drug-free medium, showed gradual phosphorylation recovery over the subsequent twenty-four hours [9].

The recovery kinetics varied among different proteins and cell types. Janus kinase 2 and signal transducer and activator of transcription 5 phosphorylation remained inhibited for the first three hours after drug removal but gradually recovered thereafter [9]. This pattern suggests that continuous drug exposure may be necessary for sustained therapeutic effect.

Forty-Eight Hour Effects

Extended incubation for forty-eight hours revealed continued phosphorylation suppression accompanied by significant downstream cellular changes [1] [4]. At this time point, TG101209 treatment resulted in substantial alterations in apoptosis-related protein expression, including upregulation of Bax and cleaved poly adenosine diphosphate-ribose polymerase [4].

Cell cycle-related protein expression also showed pronounced changes at forty-eight hours, with increased P21 and P27 expression and decreased cyclin-dependent kinase 4 and cyclin-dependent kinase 6 levels [4]. These temporal changes in protein expression correlated with observed cellular phenotypic changes including cell cycle arrest and apoptosis induction.

Model-Dependent Recovery Patterns

The temporal dynamics of phosphorylation recovery varied significantly among different experimental models. Some cell lines demonstrated rapid recovery of phosphorylation following drug removal, while others maintained sustained inhibition [9]. These differences likely reflect varying degrees of janus kinase 2 dependency and cellular compensation mechanisms.

Downstream Signaling Cascade Timing

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Ramakrishnan V, Kimlinger T, Haug J, Timm M, Wellik L, Halling T, Pardanani A, Tefferi A, Rajkumar SV, Kumar S. TG101209, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells. Am J Hematol. 2010 Sep;85(9):675-86. doi: 10.1002/ajh.21785. PubMed PMID: 20652971; PubMed Central PMCID: PMC2940994.

3: Wang Y, Fiskus W, Chong DG, Buckley KM, Natarajan K, Rao R, Joshi A, Balusu R, Koul S, Chen J, Savoie A, Ustun C, Jillella AP, Atadja P, Levine RL, Bhalla KN. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells. Blood. 2009 Dec 3;114(24):5024-33. doi: 10.1182/blood-2009-05-222133. Epub 2009 Oct 14. PubMed PMID: 19828702; PubMed Central PMCID: PMC2788976.

4: Pardanani A, Hood J, Lasho T, Levine RL, Martin MB, Noronha G, Finke C, Mak CC, Mesa R, Zhu H, Soll R, Gilliland DG, Tefferi A. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia. 2007 Aug;21(8):1658-68. Epub 2007 May 31. PubMed PMID: 17541402.